molecular formula C21H19N5O3 B2814090 2-((1-(2-(4-oxoquinazolin-3(4H)-yl)acetyl)piperidin-4-yl)oxy)nicotinonitrile CAS No. 1798024-15-3

2-((1-(2-(4-oxoquinazolin-3(4H)-yl)acetyl)piperidin-4-yl)oxy)nicotinonitrile

Cat. No.: B2814090
CAS No.: 1798024-15-3
M. Wt: 389.415
InChI Key: QOHILQXPVDPWAQ-UHFFFAOYSA-N
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Description

2-((1-(2-(4-oxoquinazolin-3(4H)-yl)acetyl)piperidin-4-yl)oxy)nicotinonitrile is a complex organic compound that features a quinazolinone core, a piperidine ring, and a nicotinonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(2-(4-oxoquinazolin-3(4H)-yl)acetyl)piperidin-4-yl)oxy)nicotinonitrile typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Acylation of Piperidine: The piperidine ring is acylated using the quinazolinone derivative, typically in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

    Formation of the Nicotinonitrile Moiety:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nicotinonitrile moiety.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted nicotinonitrile derivatives.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a lead compound in the development of new drugs, particularly those targeting neurological disorders and cancer.

    Biological Studies: The compound can serve as a probe to study various biological pathways and mechanisms, especially those involving quinazolinone derivatives.

    Industrial Applications: It may find use in the synthesis of advanced materials and as an intermediate in the production of other complex organic molecules.

Mechanism of Action

The mechanism of action of 2-((1-(2-(4-oxoquinazolin-3(4H)-yl)acetyl)piperidin-4-yl)oxy)nicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core is known to inhibit certain kinases, which play a crucial role in cell signaling pathways. The piperidine ring may enhance the compound’s binding affinity and specificity, while the nicotinonitrile moiety can modulate its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    4-oxoquinazoline derivatives: These compounds share the quinazolinone core and exhibit similar biological activities.

    Piperidine derivatives: Compounds with a piperidine ring are often used in medicinal chemistry for their pharmacological properties.

    Nicotinonitrile derivatives: These compounds are known for their applications in the synthesis of pharmaceuticals and agrochemicals.

Uniqueness

2-((1-(2-(4-oxoquinazolin-3(4H)-yl)acetyl)piperidin-4-yl)oxy)nicotinonitrile is unique due to the combination of its structural features, which confer distinct biological activities and potential therapeutic applications. The integration of the quinazolinone core, piperidine ring, and nicotinonitrile moiety results in a compound with a broad spectrum of activity and versatility in various research fields.

Properties

IUPAC Name

2-[1-[2-(4-oxoquinazolin-3-yl)acetyl]piperidin-4-yl]oxypyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O3/c22-12-15-4-3-9-23-20(15)29-16-7-10-25(11-8-16)19(27)13-26-14-24-18-6-2-1-5-17(18)21(26)28/h1-6,9,14,16H,7-8,10-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOHILQXPVDPWAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=C(C=CC=N2)C#N)C(=O)CN3C=NC4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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